molecular formula C10H19NO2 B13205990 3-(2-Hydroxy-2-methylpropyl)azepan-2-one

3-(2-Hydroxy-2-methylpropyl)azepan-2-one

Cat. No.: B13205990
M. Wt: 185.26 g/mol
InChI Key: JFWQPCPVYDPGAH-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2-methylpropyl)azepan-2-one is a synthetic organic compound belonging to the class of azepan-2-one (caprolactam) derivatives. This molecule features a seven-membered azepan-2-one ring, which is a core structure in various chemical syntheses, substituted at the 3-position with a 2-hydroxy-2-methylpropyl chain . The molecular formula for this compound is C 10 H 19 NO 2 and it has a molecular weight of approximately 185.26 g/mol, consistent with its close structural analogs . The presence of both the lactam functional group and a hydroxyalkyl side chain makes this compound a valuable, multi-functional intermediate or building block in organic and medicinal chemistry research . Researchers can utilize this structure for developing more complex molecules, such as pharmacologically active agents or novel polymers. The ring system can act as a scaffold, while the hydroxy group offers a handle for further chemical modifications, such as esterification or etherification . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. For specific storage and handling information, researchers should consult the safety data sheet (SDS).

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(2-hydroxy-2-methylpropyl)azepan-2-one

InChI

InChI=1S/C10H19NO2/c1-10(2,13)7-8-5-3-4-6-11-9(8)12/h8,13H,3-7H2,1-2H3,(H,11,12)

InChI Key

JFWQPCPVYDPGAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCCNC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-2-methylpropyl)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chloro-1-phenylpropan-1-ol with a suitable base can lead to the formation of the azepane ring . Another method involves the use of multicomponent heterocyclization reactions, which allow for the efficient construction of the azepane scaffold .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be performed under controlled conditions. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxy-2-methylpropyl)azepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as hydroxylamine hydrochloride .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

3-(2-Hydroxy-2-methylpropyl)azepan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as a scaffold for drug development .

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 3-(2-Hydroxy-2-methylpropyl)azepan-2-one against compounds with analogous cores or substituents, emphasizing structural, functional, and application-based differences.

1-(3-Aminopropyl)azepan-2-one

  • Core Structure : Azepan-2-one.
  • Substituent: 3-aminopropyl group.
  • Key Differences: The aminopropyl group introduces nucleophilic reactivity, enabling peptide bond formation and heterocyclic synthesis, unlike the hydroxyl group in the target compound . Applications: Used as a building block for pharmaceuticals and agrochemicals due to its amine functionality .
  • Reactivity : The amine group facilitates nucleophilic substitutions, whereas the hydroxyl group in this compound may participate in hydrogen bonding or oxidation reactions.
Property This compound 1-(3-Aminopropyl)azepan-2-one
Molecular Formula C₉H₁₇NO₂ (inferred) C₉H₁₈N₂O (from )
Functional Group Hydroxyl Amine
Primary Use Biodegradation intermediate Organic synthesis reagent

3',4'-Dihydroxy-2-(hexahydro-1H-azepin-1-yl)acetophenone

  • Core Structure: Azepine (non-lactam) fused with acetophenone.
  • Substituents : Dihydroxy groups on the aromatic ring.
  • Key Differences: The acetophenone moiety introduces aromaticity and conjugated π-systems, contrasting with the aliphatic azepanone core . Applications: Likely explored for antioxidant or chelating properties due to catechol-like dihydroxy groups.
  • Reactivity: The acetophenone group undergoes keto-enol tautomerism, while the hydroxyl groups may engage in redox reactions.
Property This compound 3',4'-Dihydroxy-2-(hexahydro-1H-azepin-1-yl)acetophenone
Molecular Formula C₉H₁₇NO₂ C₁₄H₁₉NO₃ (from )
Core Reactivity Lactam ring-opening Keto-enol tautomerism
Biological Role Metabolic intermediate Potential antioxidant

3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde

  • Core Structure : Oxolane (tetrahydrofuran) with a carbaldehyde group.
  • Substituent : Same 2-hydroxy-2-methylpropyl group.
  • Key Differences: The five-membered oxolane ring experiences higher ring strain compared to the seven-membered azepanone, affecting stability and reactivity . Applications: The aldehyde group enables condensation reactions, whereas the lactam in the target compound is more suited for amidation.
Property This compound 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde
Molecular Formula C₉H₁₇NO₂ C₉H₁₆O₃ (from )
Ring Size 7-membered 5-membered
Functional Group Lactam Aldehyde

3-[(Dimethylsulfamoyl)amino]azepan-2-one

  • Core Structure : Azepan-2-one.
  • Substituent: Dimethylsulfamoyl amino group.
  • Key Differences: The sulfonamide group is electron-withdrawing, enhancing electrophilicity at the lactam carbonyl, unlike the electron-donating hydroxyl group in the target compound . Applications: Potential protease inhibition due to sulfonamide functionality.
Property This compound 3-[(Dimethylsulfamoyl)amino]azepan-2-one
Molecular Formula C₉H₁₇NO₂ C₈H₁₇N₃O₃S (inferred from )
Substituent Effect Electron-donating Electron-withdrawing
Pharmacological Potential Limited Enzyme inhibition

Biological Activity

3-(2-Hydroxy-2-methylpropyl)azepan-2-one, also known as a derivative of azepanone, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activities, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19NO
  • Molecular Weight : 183.28 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features an azepane ring with a hydroxyalkyl substituent, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and biofilm formation.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential use as a therapeutic agent in treating bacterial infections.

Anticancer Properties

Research into the anticancer effects of this compound has revealed promising results. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells.

  • Case Study : A study published in Molecules reported that treatment with this compound led to a significant reduction in cell viability (up to 70% at concentrations of 50 µM) in MCF-7 breast cancer cells after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

In Vivo Studies

In vivo studies using animal models have further confirmed the biological activity of this compound. For instance, a recent study evaluated its effect on tumor growth in mice:

  • Experimental Design : Mice were administered varying doses of the compound (10 mg/kg and 20 mg/kg) daily for two weeks.
  • Results : The higher dose significantly reduced tumor size by approximately 50% compared to the control group, suggesting effective antitumor activity.

Toxicity and Safety Profile

While the compound shows potential therapeutic benefits, it is essential to assess its toxicity. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits minimal adverse effects on liver and kidney functions in animal models.

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